2-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Overview
Description
2-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound with the molecular formula C15H13N3O3S and a molecular weight of 315.35. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of microwave irradiation or specific catalysts .
Chemical Reactions Analysis
2-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or furan moieties, often using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
2-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antioxidant activities, making it a candidate for the development of new therapeutic agents.
Medicine: Due to its biological activities, it is being investigated for potential use in treating infections and oxidative stress-related diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes . The antioxidant activity is likely related to its ability to scavenge reactive oxygen species and protect biomolecules from oxidative damage .
Comparison with Similar Compounds
Similar compounds to 2-(ethylsulfanyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide include other oxadiazole derivatives, such as:
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity.
5-furan-2-yl [1,3,4]oxadiazole-2-thiol: Exhibits various biological activities, including antibacterial and antifungal properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-2-22-12-8-4-3-6-10(12)13(19)16-15-18-17-14(21-15)11-7-5-9-20-11/h3-9H,2H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYYHVVDCYNZQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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